

Theoretical DFT Analysis & Spectral Assignment

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Compound Focus: Isoconazole Nitrate

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Theoretical studies using Density Functional Theory (DFT) provide a fundamental understanding of the vibrational characteristics of Isoconazole and its analogue, Bifonazole.

- **Optimal Computational Methods:** For Isoconazole, geometry optimization and IR frequency calculations using the **CAM-B3LYP** functional show the best agreement with experimental IR spectra. For the related compound Bifonazole, the **B3LYP** functional is more accurate [1].
- **Charge Distribution Analysis:** Molecular Electrostatic Potential (MEP) analysis and various population analysis methods (Mulliken, CHelpG, NBO) reveal the charge distribution across heteroatoms. Key findings include [1]:
 - The pyrrolic nitrogen atom (N1) can exhibit either a positive or negative charge, highly dependent on the computational method used.
 - All chlorine atoms in the Isoconazole structure consistently carry a negative charge when using the CHelpG method.
 - The oxygen atom (O1) consistently shows a significant negative charge across all calculation methods.

Table: Key FT-IR Spectral Bands and Assignments for Isoconazole from DFT Studies

Vibrational Frequency Range (cm ⁻¹)	Probable Assignment	Computational Functional
Varies by conformation	C-H stretching	CAM-B3LYP [1]
Varies by conformation	N-H stretching	CAM-B3LYP [1]

Vibrational Frequency Range (cm ⁻¹)	Probable Assignment	Computational Functional
Varies by conformation	C=O stretching	CAM-B3LYP [1]
Varies by conformation	C-Cl stretching	CAM-B3LYP [1]

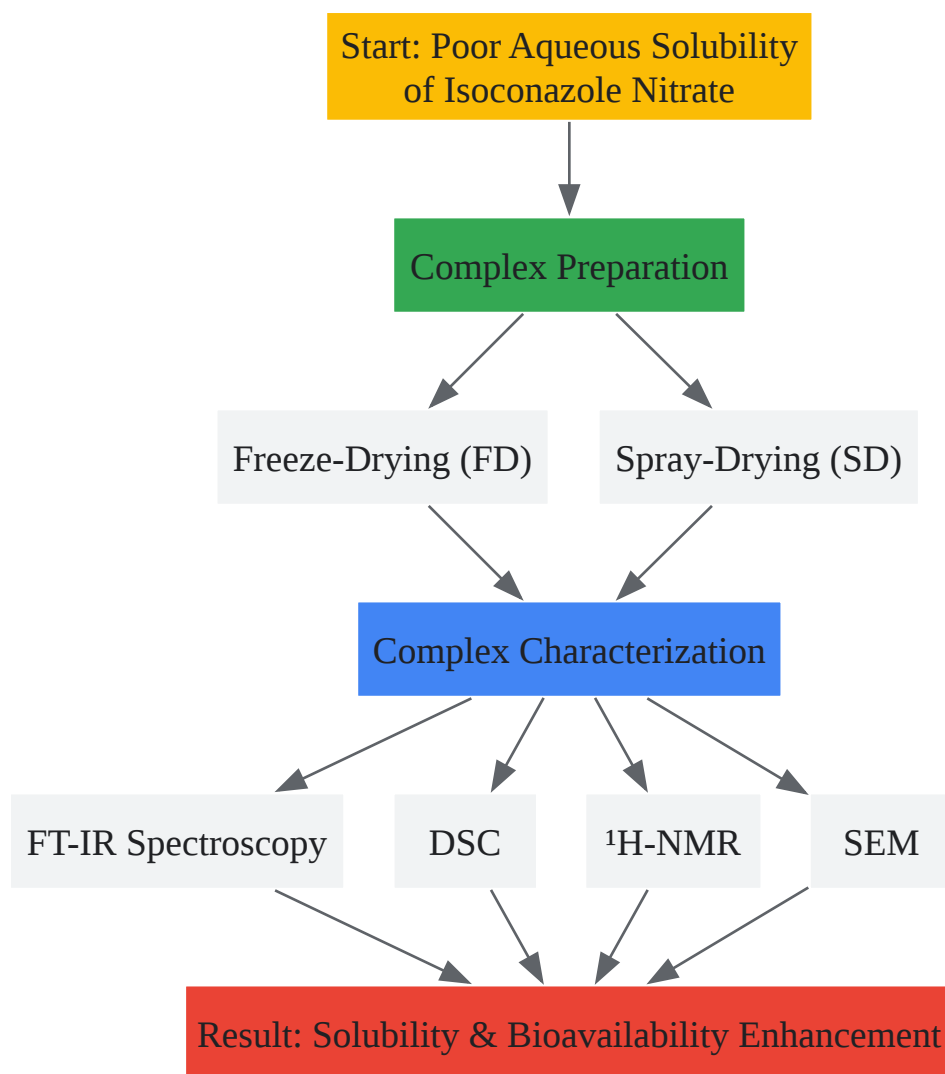
Experimental Characterization & Formulation Analysis

Experimentally, FT-IR spectroscopy is crucial for confirming the identity of **Isoconazole nitrate** and for verifying the successful formation of inclusion complexes designed to enhance its solubility.

- **Verification of Complex Formation:** FT-IR is used to confirm the formation of inclusion complexes between **Isoconazole nitrate** and cyclodextrins (e.g., Methyl- β -Cyclodextrin (M- β -CD) or Hydroxypropyl- β -Cyclodextrin (HP- β -CD)) [2] [3].
 - **Observation:** A decrease in the intensity and/or a shift in the characteristic absorption bands of **Isoconazole nitrate** is observed in the complex.
 - **Indication:** This suggests that the drug molecule is incorporated into the cyclodextrin cavity, leading to reduced crystallinity and successful complexation [2].
- **Complementary Thermal Analysis:** Differential Scanning Calorimetry (DSC) further supports complex formation. The characteristic melting endotherm of pure **Isoconazole nitrate** diminishes or disappears in the complex, confirming a change in its physical state from crystalline to amorphous [3].

Solubility Enhancement & Workflow

A major pharmaceutical challenge for **Isoconazole nitrate** (ISN) is its poor aqueous solubility. The following workflow and diagram illustrate the process of creating and characterizing cyclodextrin inclusion complexes to overcome this limitation.



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Workflow for developing and analyzing ISN inclusion complexes

- **Phase Solubility Studies:** These studies confirm an **AL-type diagram** for ISN/M- β -CD complexes, indicating **1:1 molar ratio** complexation with an apparent stability constant (K_S) of **2711 M⁻¹** [2] [4].
- **Solubility Enhancement Efficacy:** The spray-dried (SD) ISN/M- β -CD complex achieves a solubility of **3.89 mg/mL**, an approximately **seven-fold increase** over pure ISN (0.51 mg/mL) [2] [4].

*Table: Experimental Solubility Enhancement of **Isoconazole Nitrate***

Formulation	Aqueous Solubility (mg/mL)	Enhancement Factor	Complexation Method
Pure Isoconazole Nitrate	0.5088 ± 0.0062 [2]	-	-
ISN / M-β-CD Complex	3.8869 ± 0.5084 [2]	~7.6x	Spray-Drying
ISN / HP-β-CD Complex	3.6550 [3]	~7.2x	Spray-Drying

Conclusion and Research Implications

FT-IR spectroscopy, combined with other analytical techniques, is vital for understanding the molecular properties of **Isoconazole nitrate** and for developing advanced formulations. The integration of computational modeling guides spectral interpretation, while experimental FT-IR is key to confirming successful solubility-enhancement strategies like cyclodextrin complexation.

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